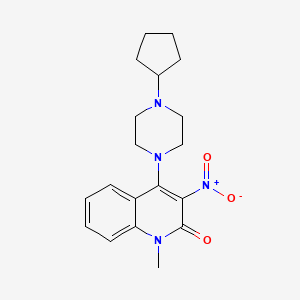
4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in treating autoimmune diseases.
Aplicaciones Científicas De Investigación
Synthesis of Piperazines
Piperazines are a class of organic compounds that have wide-ranging applications in pharmaceuticals and natural products. The compound can be utilized in the synthesis of various piperazine derivatives under mild conditions, which is beneficial for the development of new medicinal platforms .
Toll-Like Receptor 9 (TLR9) Antagonists
The compound has potential use in inhibiting signaling by toll-like receptors, particularly TLR9. Aberrant activation of TLR9 can lead to autoimmune diseases, and the compound could be used to treat conditions involving unwanted immune activity due to TLR9 activation .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of various cancers. The structure of the compound suggests that it could serve as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), which are involved in cell cycle regulation and tumor growth .
Propiedades
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-20-16-9-5-4-8-15(16)17(18(19(20)24)23(25)26)22-12-10-21(11-13-22)14-6-2-3-7-14/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBZXSWGCAYMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928597.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
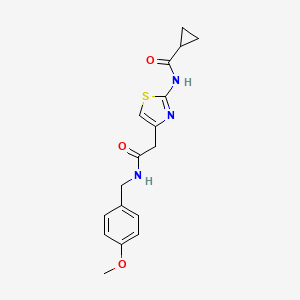
![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)

![2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2928604.png)
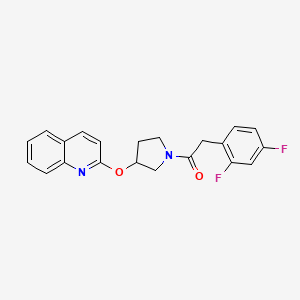
![N-(3-bromophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2928609.png)
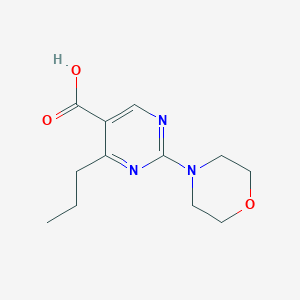


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2928618.png)
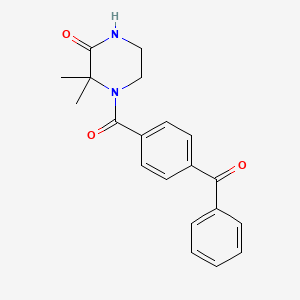
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B2928620.png)